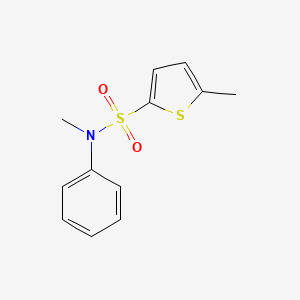

N,5-dimethyl-N-phenylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

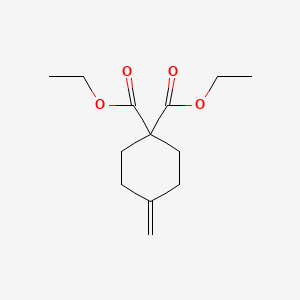

“N,5-dimethyl-N-phenylthiophene-2-sulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects .

Applications De Recherche Scientifique

Fluorescent Molecular Probes :

- N,5-dimethyl-N-phenylthiophene-2-sulfonamide has been studied for its use in fluorescent molecular probes. Compounds similar to it show solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Drug Binding Studies :

- Research has been conducted on fluorescent probes like 5-dimethylaminonaphthalene-1-sulfonamide, which function as markers for drug binding sites on human serum albumin. This type of research is crucial for understanding drug-protein interactions (Sudlow et al., 1976).

Chemical Synthesis :

- This compound-related compounds have been used in the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformations. These types of reactions are important in organic chemistry and material science (Xu et al., 2010).

Fuel Desulfurization :

- Studies on compounds like 2,5-dimethylthiophene, a relative of this compound, have shown their presence in diesel fuels and their reactivity in oxidative desulfurization processes. This research is significant for environmental chemistry and engineering (Caero et al., 2005).

Heterocyclic Chemistry :

- Research involving N-sulfonylalkylamines, chemically related to this compound, has contributed to the understanding of various s,n-heterocycles, which are important in pharmaceutical chemistry (Tornus et al., 1995).

Urease Inhibition and Antibacterial Properties :

- Thiophene sulfonamide derivatives, including compounds like 5-Phenylthiophene-2-sulfonamide, have been synthesized for their urease inhibition and hemolytic activities, as well as for their antibacterial properties. These studies are crucial for developing new pharmaceuticals and understanding biochemical pathways (Noreen et al., 2017).

Tautomeric Behavior Studies :

- Investigations on tautomeric forms of sulfonamide derivatives, similar to this compound, have been conducted using spectroscopic methods. This research is significant in understanding the molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).

Molecular Docking and DFT Calculations :

- Studies on benzenesulfonamide derivatives involve molecular docking and density functional theory (DFT) calculations to evaluate their chemical reactivity and potential biological activities. This type of research is important for drug discovery and molecular modeling (Fahim & Shalaby, 2019).

Neuroscience Research :

- Dimethyl sulfoxide, a solvent used in neuroscience research, has been studied for its effects on ion currents and calcium influx in neurons, as well as for its protective properties against excitotoxic death. This research is crucial for understanding neuronal mechanisms and potential therapeutic applications (Lu & Mattson, 2001).

Carbonic Anhydrase and Acetylcholinesterase Inhibitors :

- Sulfonamide derivatives have been synthesized and tested for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. This research is important for developing treatments for diseases like Alzheimer's (Ozgun et al., 2019).

Mécanisme D'action

Mode of Action

Sulfonamides, a class of compounds to which N,5-dimethyl-N-phenylthiophene-2-sulfonamide might belong, are known to act as competitive inhibitors of bacterial DNA synthesis .

Biochemical Pathways

Sulfonamides generally interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides generally result in the inhibition of bacterial growth and proliferation .

Propriétés

IUPAC Name |

N,5-dimethyl-N-phenylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10-8-9-12(16-10)17(14,15)13(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVQGXXLNRKHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)

![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)